molecular formula C17H22ClNO4 B13444836 methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

Cat. No.: B13444836
M. Wt: 339.8 g/mol
InChI Key: PIQVDUKEQYOJNR-XKKAXVAMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Pseudococaine hydrochloride is a synthetic compound structurally related to cocaine, a well-known tropane alkaloid Unlike its naturally occurring counterpart, (+)-Pseudococaine hydrochloride is synthesized in laboratories and has distinct chemical and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Pseudococaine hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of tropinone as a precursor, which undergoes a series of chemical reactions including reduction, esterification, and chlorination to yield the final product. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and purity of the compound.

Industrial Production Methods

Industrial production of (+)-Pseudococaine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities while maintaining high standards of quality and safety.

Chemical Reactions Analysis

Types of Reactions

(+)-Pseudococaine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(+)-Pseudococaine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods for cocaine and its analogs.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.

    Medicine: Investigated for potential therapeutic uses, including as a local anesthetic or in the treatment of certain neurological disorders.

    Industry: Utilized in the synthesis of other complex organic molecules and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of (+)-Pseudococaine hydrochloride involves its interaction with sodium channels in nerve cells. By binding to these channels, the compound inhibits the conduction of nerve impulses, leading to local anesthesia. Additionally, it affects the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, which can influence mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    Cocaine: Naturally occurring tropane alkaloid with potent stimulant and anesthetic properties.

    Procaine: Synthetic local anesthetic with a similar mechanism of action but different chemical structure.

    Lidocaine: Another synthetic local anesthetic with a broader range of medical applications.

Uniqueness

(+)-Pseudococaine hydrochloride is unique due to its synthetic origin and specific stereochemistry, which can result in different pharmacological effects compared to its natural and synthetic analogs. Its distinct properties make it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15-;/m1./s1

InChI Key

PIQVDUKEQYOJNR-XKKAXVAMSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1[C@H]([C@@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.